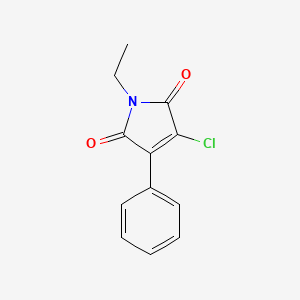
3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a chloro group, an ethyl group, and a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-ethyl-1H-pyrrole-2,5-dione with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve the selectivity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding pyrrole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-ethyl-1H-pyrrole-2,5-dione: Lacks the phenyl group, making it less complex.
3-Ethyl-4-phenyl-1H-pyrrole-2,5-dione: Lacks the chloro group, which may affect its reactivity.
3-Chloro-4-phenyl-1H-pyrrole-2,5-dione: Lacks the ethyl group, potentially altering its physical properties.
Uniqueness
3-Chloro-1-ethyl-4-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of all three substituents (chloro, ethyl, and phenyl groups) on the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
828938-49-4 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-chloro-1-ethyl-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-2-14-11(15)9(10(13)12(14)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
GUMYVRDYQKRFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















